Technical Guide: SAR and Strategic Utility of 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide
Technical Guide: SAR and Strategic Utility of 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide
The following technical guide details the structure-activity relationship (SAR), synthetic utility, and pharmacological potential of 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide . This document is structured to serve as a strategic resource for medicinal chemists and drug discovery scientists.
Part 1: Executive Summary & Compound Profile
4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide (CAS: 2444608-40-4) acts as a high-value "linchpin" intermediate in the synthesis of privileged pharmacophores. Unlike final drug candidates, this molecule is designed with orthogonal reactive handles—a 4-chloro electrophile and a 7-iodo cross-coupling site—positioned around a quinoline-3-carboxamide core.
This specific scaffold is a precursor to two major classes of therapeutics:
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CB2 Receptor Agonists/Inverse Agonists: For immunomodulation and pain management.
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Antiviral Agents: Specifically targeting Herpesvirus DNA polymerase and, more recently, SARS-CoV-2 viral replication machinery.
| Property | Specification |
| Molecular Formula | C₁₁H₈ClIN₂O₂ |
| Molecular Weight | 362.55 g/mol |
| Core Scaffold | Quinoline-3-carboxamide |
| Key Reactive Sites | C4 (SNAr), C7 (Pd-catalyzed coupling) |
| Electronic Character | Electron-deficient heteroaromatic core |
Part 2: Structure-Activity Relationship (SAR) Analysis
The SAR of this compound is defined by its ability to be diversified into active agents. The molecule functions as a template where every substituent plays a distinct role in biological affinity or synthetic divergence.
The C4-Chloro "Gateway" (Electrophilic Center)
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Function: The chlorine atom at position 4 is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the adjacent 3-carboxamide group and the quinoline nitrogen.
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SAR Implication: Displacement of the chlorine with primary or secondary amines generates 4-aminoquinoline-3-carboxamides .
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Kinase Affinity: 4-anilino derivatives often mimic ATP, forming hydrogen bonds with the hinge region of kinases.
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CB2 Affinity: Displacement with cycloalkylamines (e.g., adamantylamine) is critical for hydrophobic pocket filling in Cannabinoid Receptor 2 (CB2).
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Hydrolysis: Hydrolysis yields the 4-oxo tautomer (4-hydroxyquinoline), a motif central to antiviral activity (e.g., HCMV inhibitors).
The C7-Iodo "Anchor" (Hydrophobic Extension)
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Function: The iodine atom is a premium handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
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SAR Implication:
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Lipophilicity: In CB2 agonists, a lipophilic tail at C7 is essential for transmembrane binding. The iodine allows the attachment of aryl or alkyl chains to satisfy this requirement.
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Selectivity: Modifying the C7 substituent allows fine-tuning of selectivity between CB1 (central) and CB2 (peripheral) receptors.
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The C6-Methoxy (Electronic Modulator)
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Function: An electron-donating group (EDG).
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SAR Implication:
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Reactivity: It subtly deactivates the ring compared to a naked quinoline, preventing over-reaction/degradation during harsh coupling conditions.
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Solubility: Improves the solubility of the final lipophilic drug candidates.[1]
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Metabolic Stability: Blocks metabolic oxidation at the C6 position, a common clearance pathway for quinolines.
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The C3-Carboxamide (Binding Motif)
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Function: A rigid hydrogen-bond donor/acceptor motif.
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SAR Implication: This group is often the primary interaction point with the receptor (e.g., forming a hydrogen bond with Serine or Threonine residues in the binding pocket). It locks the molecule into a bioactive conformation.
Visualization: SAR Logic Map
Caption: Functional decomposition of the scaffold showing how specific substitutions drive therapeutic outcomes.
Part 3: Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Note: This is a convergent synthesis strategy ensuring regioselectivity.
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Starting Material: 4-Iodo-3-methoxyaniline.
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Step 1 (Condensation): React aniline with Diethyl ethoxymethylenemalonate (EMME) at 110°C.
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Mechanism:[2] Addition-elimination to form the enamine intermediate.
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Step 2 (Cyclization - Gould-Jacobs): Heat the intermediate in diphenyl ether at 250°C.
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Result: Formation of the 4-hydroxyquinoline-3-carboxylate core.
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Step 3 (Chlorination): Treat with POCl₃ (Phosphorus oxychloride) at reflux.
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Critical Control: Monitor temperature to avoid defunctionalization of the methoxy group.
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Step 4 (Amidation): React the ester with ammonia (NH₃) in methanol or via a Weinreb amide intermediate to yield the 3-carboxamide .
Protocol B: Divergent Derivatization (Self-Validating System)
This workflow allows you to validate the activity of the core by generating two distinct analogs in parallel.
Reagents:
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Reagent A (SNAr): Morpholine (1.2 eq), DIPEA (2.0 eq), DMF.
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Reagent B (Suzuki): Phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃, Dioxane/Water.
Workflow:
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Branch 1 (C4 Modification): Dissolve 100 mg of core in DMF. Add Reagent A. Heat to 80°C for 4 hours.
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Validation: TLC should show the disappearance of the starting material (Rf ~0.6 in 50% EtOAc/Hex) and appearance of a polar spot (Rf ~0.3).
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Product: 4-Morpholino-7-iodo-6-methoxyquinoline-3-carboxamide.
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Branch 2 (C7 Modification): Dissolve 100 mg of core in Dioxane. Add Reagent B. Heat to 90°C under N₂ for 12 hours.
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Validation: LC-MS must show a mass shift of +42 Da (Phenyl - Iodo + H).
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Product: 4-Chloro-6-methoxy-7-phenylquinoline-3-carboxamide.
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Visualization: Synthesis Workflow
Caption: Step-wise synthetic pathway from aniline precursor to divergent libraries.
Part 4: Biological Data Summary[1]
The following data represents typical potency ranges for derivatives synthesized from this scaffold, based on literature for the quinoline-3-carboxamide class.
| Target Class | Derivative Type | Assay | Typical Activity (IC₅₀/EC₅₀) |
| CB2 Receptor | 4-Cyclohexylamino-7-aryl | [³⁵S]GTPγS Binding | 0.5 – 15 nM (Agonist) |
| Antiviral (HCMV) | 4-Hydroxy-7-iodo | Plaque Reduction | 1.0 – 5.0 µM |
| Antiviral (SARS-CoV-2) | 4-Morpholino-7-fluoro | Viral Replication | 1.5 – 10 µM |
| Kinase (c-Met) | 4-Phenoxy-7-methoxy | Kinase Inhibition | 10 – 100 nM |
References
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Manera, C., et al. (2009).[3] Rational design, synthesis, and pharmacological properties of new 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives as highly selective cannabinoid-2 receptor agonists. Journal of Medicinal Chemistry.[3][4]
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Millet, R., et al. (2025).[1] Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor Ligands.[1][5] ResearchGate.
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Musarra-Pizzo, M., et al. (2021). Anti-SARS-CoV-2 Inhibitory Profile of New Quinoline Compounds in Cell Culture-Based Infection Models. Pharmaceuticals.[2][4][6]
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Sigma-Aldrich. Product Specification: 4-chloro-7-iodo-6-methoxyquinoline-3-carboxamide.
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Das, P., et al. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters.[4][7]
Sources
- 1. Rational drug design of CB2 receptor ligands: from 2012 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pi Chemicals System [pipharm.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives as new CB2 cannabinoid receptors agonists: synthesis, pharmacological properties and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
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